3-(3-Methylphenyl)imino-1-phenylindol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

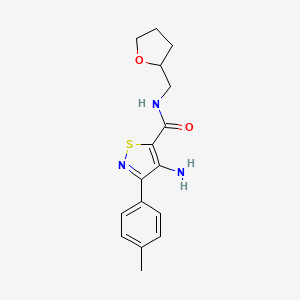

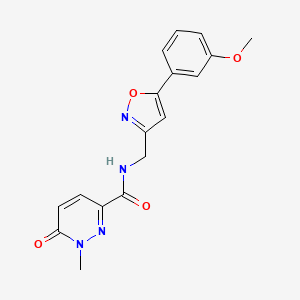

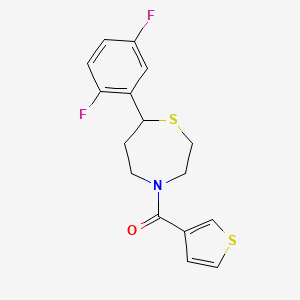

The compound “3-(3-Methylphenyl)imino-1-phenylindol-2-one” is a complex organic molecule that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also has a phenyl ring and a methylphenyl group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions common in organic chemistry, such as condensation, substitution, or cyclization .Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of an indole ring, a phenyl ring, and a methylphenyl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and phenyl groups. Indoles are known to undergo electrophilic substitution reactions .Applications De Recherche Scientifique

Antiproliferative Activity

3-(3-Methylphenyl)imino-1-phenylindol-2-one derivatives have been noted for their antiproliferative activities. Novel derivatives of isoindoline have shown strong non-specific antiproliferative effects on various cell lines, and some demonstrated selective antiproliferative effects on specific cell lines like HepG2, indicating potential for therapeutic applications in cancer treatment (Sović et al., 2011).

Biological Significance & Antimicrobial Activities

Compounds related to this compound have been synthesized and characterized for their biological significance. One study reported a variant of this compound showing notable antimicrobial activity against specific bacterial strains like Pseudomonas aeruginosa and fungi like Penicillium citrinum. The compound and its cobalt (II) complex were also recognized for their free radical scavenging activities, indicating antioxidant potential (Ikotun & Omolekan, 2019).

Structural Studies

Structural investigations of compounds structurally similar to this compound have provided insights into their molecular architecture, which is crucial for understanding their chemical behavior and potential applications in various scientific domains, such as material science and drug design (Wang et al., 2003).

Synthesis Methods

The development of novel synthesis methods for derivatives of this compound has been a subject of research, focusing on improving efficiency, yields, and applicability in various fields. For example, ultrasound irradiation was used to synthesize novel derivatives, highlighting a methodology that offers simplicity, excellent yields, and mild reaction conditions (Nasrollahzadeh & Shafiei, 2021).

Chemical Sensing & Molecular Interaction Studies

Research on compounds structurally related to this compound has also extended into areas like chemical sensing, where certain derivatives have been used to efficiently detect specific ions. This is significant for applications in chemical sensors and analytical chemistry (Patra et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-methylphenyl)imino-1-phenylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-15-8-7-9-16(14-15)22-20-18-12-5-6-13-19(18)23(21(20)24)17-10-3-2-4-11-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHZIJFWMDYIHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2443067.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2443070.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2443074.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2443086.png)

![N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2443087.png)